REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[O:7][C:6](=[O:8])[C:5]2[C:9](S(C(F)(F)F)(=O)=O)=[CH:10][CH:11]=[CH:12][C:4]=2[O:3]1.[Li+].[Cl-].[CH2:23]([Sn](CCCC)(CCCC)CCCC)[CH:24]=[CH2:25].[F-].[K+]>CC1CNC(=O)C1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[CH2:25]([C:9]1[C:5]2[C:6](=[O:8])[O:7][C:2]([CH3:20])([CH3:1])[O:3][C:4]=2[CH:12]=[CH:11][CH:10]=1)[CH:24]=[CH2:23] |f:1.2,4.5,7.8.9.10.11|
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Name
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2,2-dimethyl-5-(trifluoromethanesulfonyl)-benzo[1,3]dioxin-4-one
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Quantity
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2 g
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Type
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reactant
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Smiles
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CC1(OC2=C(C(O1)=O)C(=CC=C2)S(=O)(=O)C(F)(F)F)C
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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[Li+].[Cl-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CC1CC(NC1)=O
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Name
|
|
Quantity
|
112 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
115 mg
|
Type
|
catalyst
|
Smiles
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O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
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Name
|
|
Quantity
|
2.35 mL
|
Type
|
reactant
|
Smiles
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C(C=C)[Sn](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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[F-].[K+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring for 48 h at rt
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
an extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by FC (4% EtOAc/hexanes)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC=CC2=C1C(OC(O2)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |